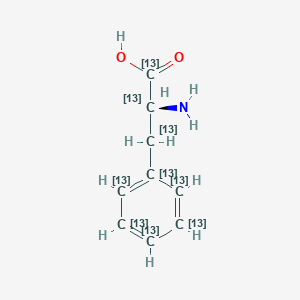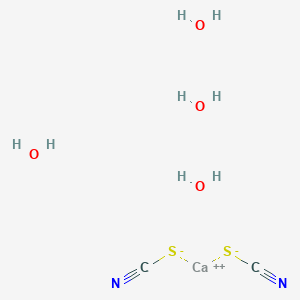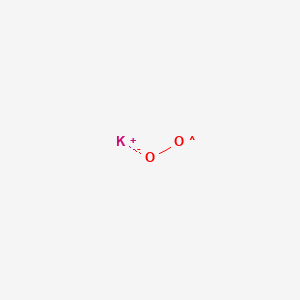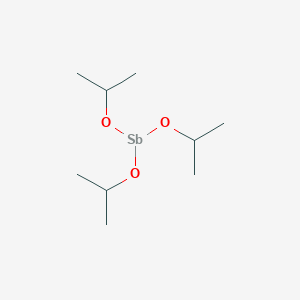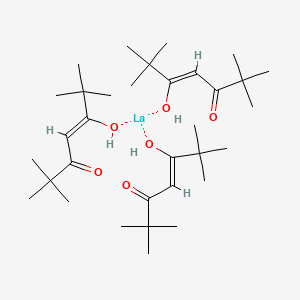
Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate is a coordination compound where lanthanum is bonded to three molecules of 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is known for its stability and is often used in various chemical applications due to its unique properties. It is a white powder that is hygroscopic and has a molecular formula of C33H57O6La .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate typically involves the reaction of lanthanum chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol. The mixture is stirred at room temperature for several hours, followed by filtration and drying to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The use of automated systems and controlled environments helps in maintaining the purity and stability of the compound.
Chemical Reactions Analysis
Types of Reactions: Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of lanthanum.
Reduction: Reduction reactions can also occur, particularly in the presence of strong reducing agents.
Substitution: The ligand exchange reactions are common, where the 2,2,6,6-tetramethyl-3,5-heptanedione ligands can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Ligand exchange reactions typically involve the use of other diketones or similar ligands under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of lanthanum oxides, while reduction can yield lower oxidation state lanthanum compounds .
Scientific Research Applications
Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of lanthanum-based materials and catalysts. Its stability and reactivity make it suitable for various catalytic processes.
Biology: The compound is used in the study of biological systems, particularly in the investigation of metal-ligand interactions and their effects on biological molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and diagnostic agents.
Industry: It is used in the production of advanced materials, including ceramics and electronic components, due to its unique properties
Mechanism of Action
The mechanism by which Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate exerts its effects involves the coordination of the lanthanum ion with the diketone ligands. This coordination stabilizes the lanthanum ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a catalyst or a precursor in the formation of other lanthanum-based materials .
Comparison with Similar Compounds
- Lanthanum (III) nitrate hydrate
- Lanthanum (III) chloride anhydrous
- Tris (isopropylcyclopentadienyl)lanthanum (III)
Comparison: Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate is unique due to its stability and the specific properties imparted by the 2,2,6,6-tetramethyl-3,5-heptanedione ligands. Compared to other lanthanum compounds, it offers better solubility in organic solvents and enhanced reactivity in certain catalytic processes. Its hygroscopic nature and solid-state form also make it distinct from other lanthanum salts and complexes .
Properties
Molecular Formula |
C33H60LaO6 |
|---|---|
Molecular Weight |
691.7 g/mol |
IUPAC Name |
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;lanthanum |
InChI |
InChI=1S/3C11H20O2.La/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-; |
InChI Key |
VTNJXVDFRGBYJC-LWTKGLMZSA-N |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[La] |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[La] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-3-carboxy-2-[(E)-octadec-9-enoyl]oxypropyl]-trimethylazanium](/img/structure/B12061004.png)

